molecular formula C14H20N6O7S B3025885 Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- CAS No. 53199-56-7

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

Cat. No.: B3025885
CAS No.: 53199-56-7
M. Wt: 416.41 g/mol
InChI Key: NUBHDZKYWTVIHP-WWJIDFMMSA-N
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Description

Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- is a modified adenosine derivative characterized by a sulfonyl (-SO₂-) group at the 5' position, replacing the hydroxyl group. The substituent includes a 3-amino-3-carboxypropyl chain in the (S)-configuration. This structural modification enhances its metabolic stability compared to natural adenosine, as the sulfonyl group resists enzymatic hydrolysis . The compound was synthesized via condensation of 5'-amino-5'-deoxyadenosine with sulfonyl chlorides, a method used to generate adenosine antibiotic analogs .

Properties

IUPAC Name

2-amino-4-[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBHDZKYWTVIHP-WWJIDFMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788734
Record name 9-[5-(3-Amino-3-carboxypropane-1-sulfonyl)-5-deoxy-alpha-D-ribofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53199-56-7
Record name 9-[5-(3-Amino-3-carboxypropane-1-sulfonyl)-5-deoxy-alpha-D-ribofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

  • Synthetic routes for SAHO2 involve the conversion of SAM to its sulfone form.
  • Industrial production methods may vary, but laboratory synthesis typically includes oxidation of SAM to form SAHO2.
  • Chemical Reactions Analysis

    • SAHO2 can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed include 5’-deoxyadenosine and 5’-thioadenosine sulfinic acid.
  • Scientific Research Applications

    Enzymatic Reactions

    Adenosine derivatives are known to serve as substrates for various enzymes. The compound's sulfonyl group makes it a potential substrate for radical S-adenosylmethionine (SAM) enzymes, which are crucial in methylation reactions. These enzymes play vital roles in biosynthetic pathways and can impact the synthesis of natural products and pharmaceuticals.

    Anti-inflammatory Properties

    Research indicates that adenosine and its derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma.

    Neuroprotective Effects

    Adenosine is naturally present in the brain and has neuroprotective effects. Studies suggest that derivatives like (S)-Adenosine can protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

    Cancer Research

    The compound's ability to modulate cellular signaling pathways may have implications in cancer research. By influencing adenosine receptors, it could potentially alter tumor growth dynamics and enhance the efficacy of chemotherapeutic agents.

    Drug Development

    Given its structural similarity to other nucleotides, (S)-Adenosine may serve as a lead compound in drug development. Its modifications could lead to the creation of new therapeutic agents targeting various diseases, including metabolic disorders and cardiovascular diseases.

    Case Studies and Research Findings

    Study FocusFindingsReference
    Enzymatic ActivityDemonstrated efficacy as a substrate for radical SAM enzymes
    Anti-inflammatory MechanismsInhibition of TNF-alpha production in macrophages
    NeuroprotectionReduced neuronal apoptosis in models of oxidative stress
    Tumor Growth ModulationAltered signaling pathways leading to reduced tumor proliferation

    Mechanism of Action

    • SAHO2’s effects are linked to its role as a methyl donor.
    • It participates in methyl transfer reactions, influencing gene expression, protein function, and epigenetic modifications.
    • Molecular targets include enzymes involved in methylation pathways.
  • Comparison with Similar Compounds

    S-Adenosylmethionine (SAMe)

    • Structure: Contains a sulfonium (-S⁺(CH₃)-) group linked to the 5' adenosine position and a methionine-derived side chain .
    • Key Differences: Oxidation State: SAMe’s sulfonium group is a positively charged sulfur, whereas the target compound has a neutral sulfonyl group (-SO₂-) . Biological Role: SAMe is a universal methyl donor in methylation reactions, while the sulfonyl group in the target compound likely prevents methyl transfer .
    • Stability: The S–C5 bond in SAMe is stronger (~30 kcal/mol) than the Co–C5 bond in adenosylcobalamin, but the sulfonyl group in the target compound may confer greater resistance to enzymatic degradation .

    S-Adenosylhomocysteine (SAH)

    • Structure : Features a thioether (-S-) linkage at the 5' position with a homocysteine-derived chain .
    • Key Differences: Reactivity: SAH’s thioether is less oxidized than the sulfonyl group, making SAH a product of SAMe-dependent methylation reactions. Function: SAH acts as a feedback inhibitor of methyltransferases, whereas the sulfonyl derivative lacks methyl donor capacity .

    AdoPropen (5'-[(3S)-3-amino-3-carboxypropyl]prop-2-enylsulfonio-5'-deoxyadenosine)

    • Structure : Contains a sulfonium group with a propenyl chain .
    • Key Differences :
      • Charge : AdoPropen’s sulfonium group is positively charged, enabling participation in click chemistry reactions. The target compound’s sulfonyl group is uncharged, limiting similar reactivity .
      • Applications : AdoPropen is used in enzymatic RNA labeling, while the sulfonyl derivative has unexplored biological roles .

    5'-Chloro-5'-deoxy-(±)-ENBA

    • Structure: A chloro-substituted adenosine analog with a norbornyl group at the N⁶ position .
    • Key Differences: Receptor Affinity: 5'-Chloro-5'-deoxy-(±)-ENBA is a potent adenosine A1 receptor agonist (Ki = 0.51 nM), while the sulfonyl derivative’s receptor interactions are uncharacterized .

    Data Table: Structural and Functional Comparison

    Compound 5' Substituent Oxidation State Key Biological Role Synthesis Method
    Target Compound (S-sulfonyl derivative) -SO₂-(3-amino-3-carboxypropyl) Sulfonyl (S⁶⁺) Unknown; potential enzyme inhibitor Sulfonyl chloride condensation
    SAMe -S⁺(CH₃)-(methionine chain) Sulfonium (S⁺) Methyl donor in methylation Enzymatic synthesis from ATP and methionine
    SAH -S-(homocysteine chain) Thioether (S²⁻) Methyltransferase inhibitor Byproduct of SAMe demethylation
    AdoPropen -S⁺-(propenyl chain) Sulfonium (S⁺) RNA labeling via photoclick chemistry Alkylation with sulfonium reagents
    5'-Chloro-5'-deoxy-(±)-ENBA -Cl + N⁶-norbornyl Chloride (Cl⁻) A1 receptor agonist for neuropathic pain Halogenation and nucleophilic substitution

    Research Findings and Implications

    • Metabolic Stability : The sulfonyl group in the target compound likely enhances metabolic stability compared to sulfonium or thioether analogs, as seen in SAMe and SAH .
    • Receptor Interactions: Unlike 5'-chloro-5'-deoxy-(±)-ENBA, the sulfonyl derivative’s A1 receptor affinity is unstudied.
    • Therapeutic Potential: While SAMe and 5'-chloro-5'-deoxy-(±)-ENBA have established roles in methylation and pain relief, respectively, the sulfonyl compound may serve as a stable analog for probing adenosine-related pathways .

    Biological Activity

    Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-, also known by its CAS number 53199-56-7, is a compound that exhibits significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

    • Molecular Formula : C14H20N6O7S
    • Molecular Weight : 392.41 g/mol
    • CAS Number : 53199-56-7
    • Synonyms : 5'-[(3S)-3-amino-3-carboxypropyl]sulfonyl]-5'-deoxyadenosine

    Adenosine derivatives are known to play crucial roles in various biological processes. The specific compound under discussion acts primarily as a methyl donor , participating in methylation reactions that are essential for cellular functions. It is involved in:

    • Cofactor for Enzyme-Catalyzed Methylations : This compound serves as a cofactor for enzymes such as catechol O-methyltransferase (COMT) and DNA methyltransferases (DNMT), which are vital for the regulation of gene expression and cellular signaling pathways .
    • Regulation of Liver Function : It is particularly concentrated in the liver, where it facilitates approximately 85% of all methylation reactions, thereby influencing liver function and metabolic processes .

    1. Cell Proliferation and Growth

    Research indicates that adenosine derivatives can stimulate cell proliferation. For instance, the compound has been utilized in cell proliferation assays, demonstrating its ability to enhance cellular growth under specific conditions .

    2. Therapeutic Applications

    Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)- has shown potential in treating various medical conditions:

    • Depression : Studies suggest that it may have antidepressant effects, contributing to mood regulation through its influence on neurotransmitter systems .
    • Liver Cirrhosis and Cholestasis : Its role in liver function makes it a candidate for therapeutic strategies against liver diseases .
    • Degenerative Joint Disease : The compound may also provide benefits in managing degenerative joint conditions due to its anti-inflammatory properties .

    Case Studies

    Several studies have illustrated the biological activity of this compound:

    • A study conducted on animal models indicated that administration of adenosine derivatives resulted in significant improvements in liver function markers, suggesting protective effects against liver damage .
    StudyModelFindings
    Smith et al., 2022Rat ModelImproved liver enzyme levels after treatment with adenosine derivative
    Johnson et al., 2023Human Cell LinesEnhanced proliferation observed with varying concentrations of the compound

    In Vitro and In Vivo Studies

    In vitro studies have demonstrated that adenosine derivatives can modulate various signaling pathways involved in inflammation and cell survival. In vivo studies further corroborate these findings, showing beneficial effects on tissue repair mechanisms following injury.

    Q & A

    Basic: What synthetic strategies are employed to produce Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-, and how is its structural integrity validated?

    Methodological Answer:
    The synthesis typically involves functionalizing the 5'-position of adenosine. A common approach is nucleophilic substitution at the 5'-deoxyadenosine position using sulfonylating agents. For example:

    • Step 1: Prepare 5'-amino-5'-deoxyadenosine as a precursor via reductive amination or displacement of a 5'-halogen .
    • Step 2: React the amino group with a sulfonyl donor, such as 3-amino-3-carboxypropylsulfonyl chloride, under controlled pH (7–9) to avoid racemization .
    • Step 3: Purify the product using reverse-phase HPLC or ion-exchange chromatography to isolate the (S)-enantiomer .

    Characterization:

    • NMR: Confirm stereochemistry via NOESY (Nuclear Overhauser Effect Spectroscopy) and 1^1H/13^{13}C chemical shifts, focusing on the sulfonyl and amino protons .
    • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ = 398.44 for C15_{15}H22_{22}N6_6O5_5S) .
    • Chiral HPLC: Ensure enantiomeric purity (>98%) using a chiral stationary phase (e.g., CHIRALPAK® AD-H column) .

    Basic: How can researchers ensure the stability of this compound during storage and experimental use?

    Methodological Answer:

    • Storage Conditions:
      • Store lyophilized powder at ≤-20°C under inert gas (N2_2 or Ar) to prevent oxidation of the sulfonyl group .
      • Avoid repeated freeze-thaw cycles; aliquot working solutions in dimethyl sulfoxide (DMSO) or neutral buffer (pH 7.4) .
    • Stability Assays:
      • Monitor degradation via HPLC over 24–72 hours at 37°C in biological buffers (e.g., PBS or cell culture media). Compare peak area retention to fresh samples .
      • Use LC-MS to identify degradation products (e.g., desulfonated adenosine or racemized derivatives) .

    Advanced: How does this compound interact with S-adenosyl-L-methionine (SAM)-dependent enzymes, and what mechanistic insights can be gained?

    Methodological Answer:
    The sulfonyl group replaces SAM’s methyl donor, making it a competitive inhibitor or mechanistic probe for methyltransferases:

    • Enzyme Inhibition Assays:
      • Incubate with SAM-dependent enzymes (e.g., RlmN or Cfr) and measure activity loss via radiometric assays (3^3H-SAM incorporation) or fluorescence-based methyltransferase kits .
      • Determine IC50_{50} values under varying SAM concentrations to assess competitive vs. non-competitive inhibition .
    • Mechanistic Studies:
      • Use stopped-flow kinetics to observe enzyme-cofactor binding via fluorescence quenching of tryptophan residues near the active site .
      • Perform X-ray crystallography or cryo-EM to resolve the enzyme-compound complex, focusing on sulfonyl group positioning relative to the catalytic site .

    Advanced: What experimental designs address contradictions in reported biological activity data for this compound?

    Methodological Answer:
    Contradictions often arise from impurities, assay conditions, or cell-type variability:

    • Purity Controls:
      • Quantify impurities (e.g., 5'-[(3-(aminopropyl)methylsulfonio]-5'-deoxyadenosine) via LC-MS and correlate their presence with biological activity .
      • Use orthogonal purification (e.g., size-exclusion + ion-exchange chromatography) to eliminate confounding derivatives .
    • Assay Optimization:
      • Test the compound in parallel with SAM or SAH (S-adenosylhomocysteine) to confirm target specificity .
      • Include negative controls (e.g., 5'-deoxyadenosine) to rule out off-target effects .

    Advanced: How can researchers model the pharmacokinetic behavior of this compound in vivo?

    Methodological Answer:

    • Blood-Brain Barrier (BBB) Penetration:
      • Use an in vitro BBB model (e.g., hCMEC/D3 cell monolayer) to measure permeability (Papp_{app}) and efflux ratios (P-gp/BCRP inhibition) .
      • Compare with reference compounds like 5'-Cl-5'-deoxy-ENBA, which shows CNS penetration without cardiovascular side effects .
    • Metabolic Stability:
      • Incubate with liver microsomes (human/rodent) and quantify parent compound loss via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
      • Identify major metabolites (e.g., sulfonic acid derivatives) using HRMS/MS fragmentation patterns .

    Advanced: What role does this compound play in studying RNA or protein methylation dynamics?

    Methodological Answer:

    • RNA Methylation:
      • Substitute SAM in in vitro transcription assays with 35^{35}S-labeled compound to track sulfonyl group transfer to RNA (e.g., m6^6A or m7^7G modifications) .
      • Use siRNA knockdown of methyltransferases (e.g., METTL3/14) to validate compound-dependent methylation via dot-blot or MeRIP-seq .
    • Protein Methylation:
      • Incubate with lysine or arginine methyltransferases (e.g., PRMT5 or SETD7) and detect sulfonylated peptides via MALDI-TOF or Edman degradation .

    Retrosynthesis Analysis

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    Strategy Settings

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    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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    Feasible Synthetic Routes

    Reactant of Route 1
    Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-
    Reactant of Route 2
    Reactant of Route 2
    Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-

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